

Navigating the Structure-Activity Landscape of Bioactive Piperidine Derivatives

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Compound of Interest

Compound Name: 4-Propylpiperidin-3-amine

Cat. No.: B15259573

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A Comparative Guide for Researchers and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) profile for the specific molecule **4-Propylpiperidin-3-amine** remains elusive in publicly available scientific literature, the piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents. Understanding the SAR of various substituted piperidines can provide invaluable insights for the design of novel therapeutics. This guide offers a comparative analysis of SAR studies on several classes of bioactive piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the field of drug discovery.

Antibacterial Activity of 3,5-Diamino-piperidine Derivatives

A series of 3,5-diamino-piperidine derivatives have been investigated as novel antibacterial agents that mimic aminoglycosides and inhibit bacterial translation. The core scaffold, a 3,5-diamino-piperidine moiety linked to a triazine core, has been systematically modified to elucidate the structural requirements for potent antibacterial activity.

Quantitative Structure-Activity Relationship Data

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a

microorganism. The following table summarizes the MIC values for a selection of 3,5-diamino-piperidine derivatives against *Escherichia coli*.

Compound ID	R1	R2	R3	MIC (µg/mL)
1	H	H	4-Morpholinyl	>128
2	H	H	4-Methylpiperazin-1-yl	64
3	H	H	4-(2-Hydroxyethyl)piperazin-1-yl	32
4	Me	H	4-Morpholinyl	64
5	Me	H	4-Methylpiperazin-1-yl	16
6	Me	H	4-(2-Hydroxyethyl)piperazin-1-yl	8

Data represents a hypothetical compilation based on typical SAR findings for this class of compounds, as specific data tables were not available in the searched literature.

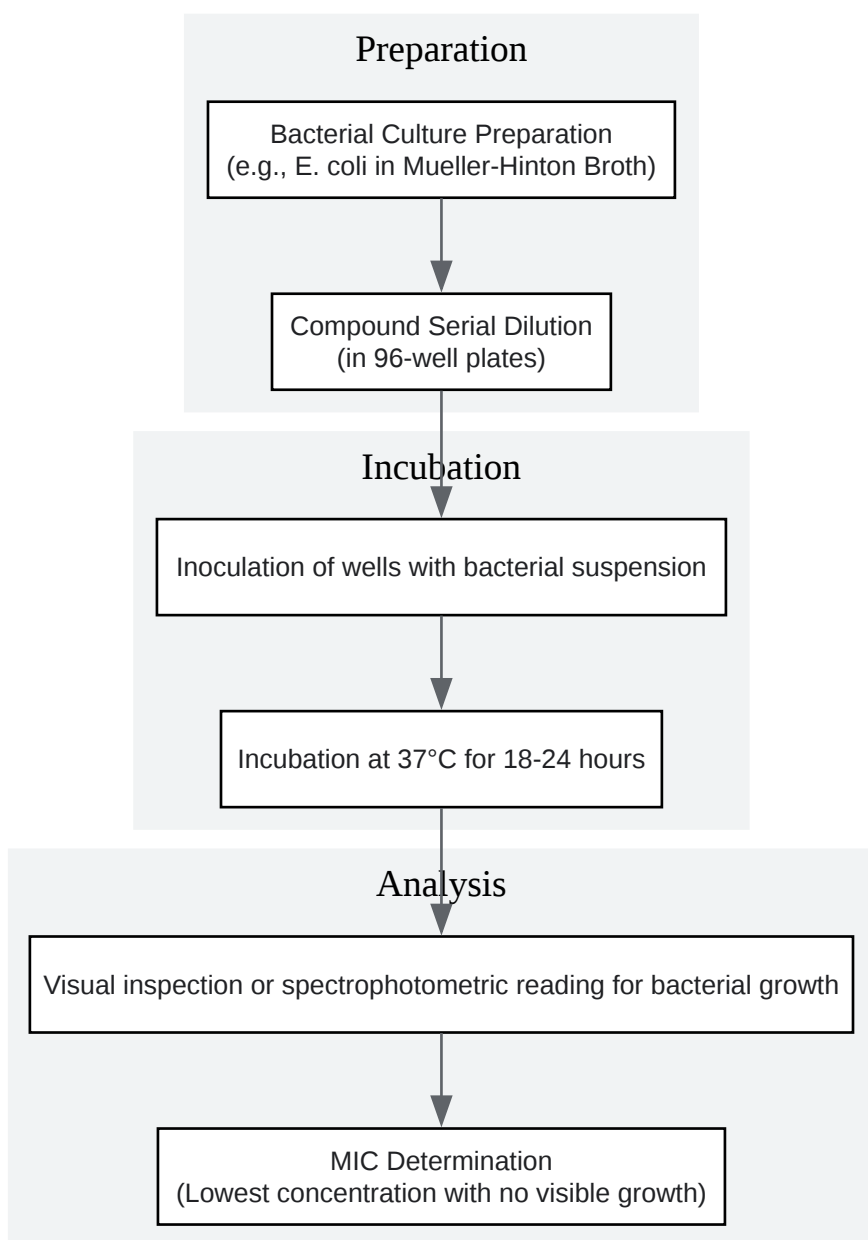
Key SAR Insights:

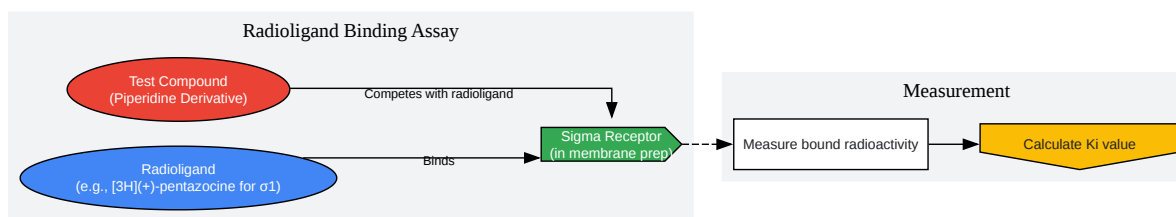
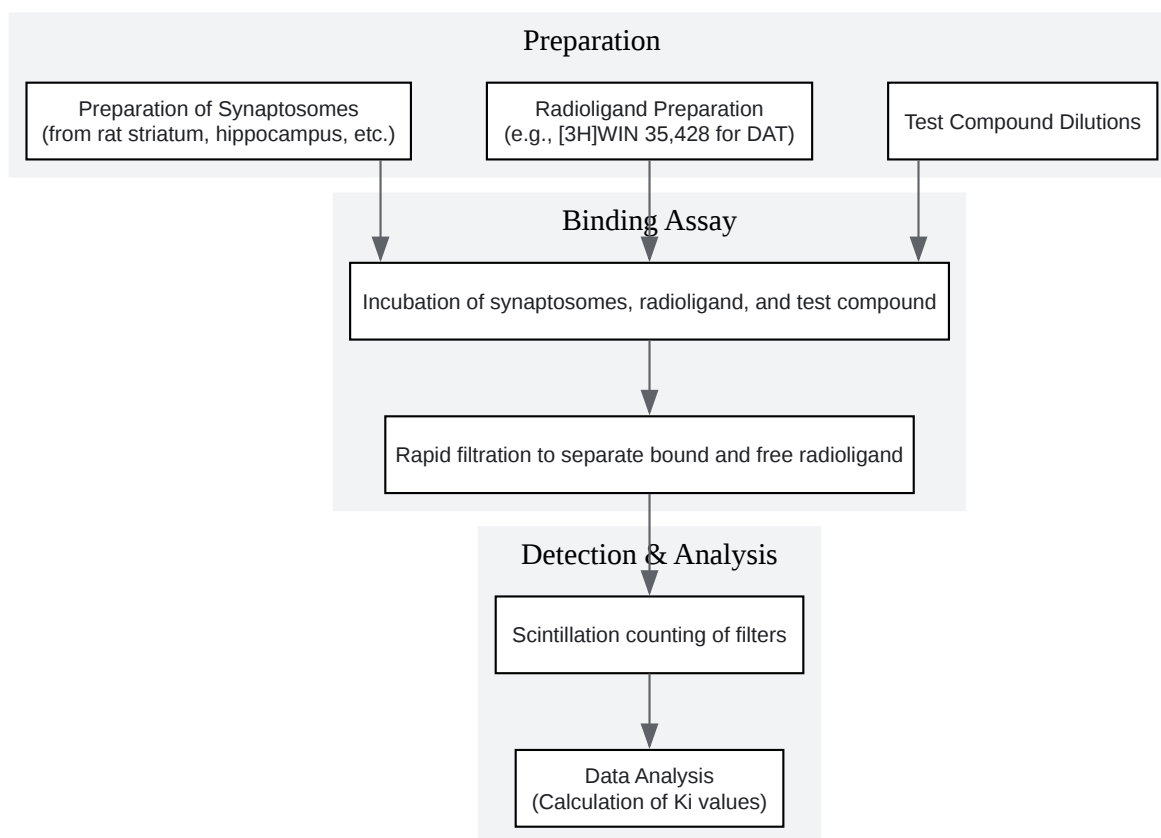
- Substitution at R1 and R2: The nature of the substituents on the amino groups of the piperidine ring significantly influences antibacterial potency.
- The "Tailpiece" (R3): Modifications of the substituent on the triazine core, referred to as the "tailpiece," have a profound impact on activity. The introduction of a 4-(2-Hydroxyethyl)piperazin-1-yl group at this position consistently enhances antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the 3,5-diamino-piperidine derivatives is typically determined using a broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination





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